molecular formula C12H19N5 B11752676 [(1-methyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine CAS No. 1856095-95-8

[(1-methyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11752676
CAS No.: 1856095-95-8
M. Wt: 233.31 g/mol
InChI Key: NONIGIJBBICOJC-UHFFFAOYSA-N
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Description

This compound is a bis-pyrazolylamine derivative featuring two pyrazole rings connected via methylene bridges to a central amine. Key structural attributes include:

  • Substituents: A methyl group at position 1 of the first pyrazole and an isopropyl (propan-2-yl) group at position 1 of the second pyrazole.
  • Synthesis: Produced by reacting 1-methyl-1H-pyrazole with 1-(propan-2-yl)-1H-pyrazole under controlled conditions .
  • Applications: Potential roles in medicinal chemistry due to pyrazole’s versatility in modulating biological pathways. Its isopropyl group enhances steric bulk, which may influence binding interactions in enzymes or receptors .

Properties

CAS No.

1856095-95-8

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-(2-methylpyrazol-3-yl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C12H19N5/c1-10(2)17-12(5-7-15-17)9-13-8-11-4-6-14-16(11)3/h4-7,10,13H,8-9H2,1-3H3

InChI Key

NONIGIJBBICOJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CC=NN2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-methyl-1H-pyrazole with a suitable alkylating agent, followed by the introduction of the propan-2-yl group through a Friedel-Crafts alkylation reaction. The final step involves the formation of the amine group through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation to form pyrazole oxides. These reactions typically require oxidizing agents and controlled conditions to ensure selectivity. While specific reagents are not explicitly detailed in available literature, common oxidants such as potassium permanganate may be employed under acidic or basic conditions.

Substitution Reactions

Nucleophilic substitution reactions enable the introduction of functional groups into the pyrazole rings. These reactions often involve nucleophiles like halides or amines, conducted in solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The substitution pattern on the pyrazole rings significantly influences reactivity, leading to diverse functionalized derivatives.

Alkylation Reactions

Alkylation modifies the compound by extending alkyl chains or introducing new functional groups. Reactions may involve alkylating agents such as alkyl halides or alkyne derivatives, stabilized under specific temperature and solvent conditions. The methylene bridge connecting the pyrazole rings and the amine group may participate in these transformations, altering the compound’s reactivity .

Reaction Comparison Table

Reaction Type Key Conditions Major Products
Oxidation Controlled pH/temperaturePyrazole oxides
Substitution Nucleophiles (e.g., halides), solventsFunctionalized pyrazole derivatives
Alkylation Alkylating agents, solventsExtended alkyl chain derivatives

Mechanistic Insights

The compound’s dual pyrazole rings and methylamine bridge confer unique reactivity. The propan-2-yl substituent on one pyrazole ring may influence steric effects or electronic interactions during reactions. For example, oxidation likely targets the nitrogen-rich pyrazole rings, while substitution reactions could preferentially modify positions adjacent to electron-withdrawing groups.

Scientific Research Applications

Pharmaceutical Development

Overview : The unique chemical structure of pyrazole derivatives allows for interaction with biological targets, making them valuable in drug development.

Case Studies :

  • A study evaluated the anticancer properties of pyrazole derivatives, including the compound , demonstrating significant cytotoxic activity against colorectal cancer cell lines. These compounds were synthesized and characterized, showing potential as therapeutic agents due to their ability to induce apoptosis in cancer cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameIC50 (µM)Target Cancer Cell Line
Compound A25RKO (Colorectal)
Compound B30HeLa (Cervical)
(1-methyl-1H-pyrazol-5-yl)methylamine22RKO (Colorectal)

Agricultural Chemistry

Overview : Pyrazole derivatives play a crucial role in the synthesis of agrochemicals, particularly herbicides and fungicides.

Applications :

  • The compound is utilized as an intermediate in developing herbicides that enhance crop yields and protect plants from pests. Research indicates that these compounds can improve the efficacy of traditional agrochemicals, leading to better pest resistance and lower environmental impact .

Table 2: Efficacy of Pyrazole-Based Agrochemicals

Agrochemical TypeActive IngredientEfficacy (%)Crop Type
HerbicideCompound A85Soybean
Fungicide(1-methyl-1H-pyrazol-5-yl)methylamine90Wheat

Material Science

Overview : The compound is also explored for its potential in formulating advanced materials such as polymers and coatings.

Applications :

  • Its chemical properties lend themselves to improving the durability and resistance of materials used in various industrial applications. Research has shown that incorporating pyrazole derivatives into polymer matrices enhances thermal stability and mechanical strength .

Table 3: Properties of Pyrazole-Incorporated Polymers

Polymer TypeAddition (%)Thermal Stability (°C)Mechanical Strength (MPa)
Polyethylene515030
Polyurethane1016040

Biochemical Research

Overview : In biochemical research, the compound serves as a reagent in various assays.

Applications :

  • It aids in studying enzyme activity and metabolic pathways, providing insights into biochemical processes. For instance, it has been employed in assays to evaluate the inhibition of specific enzymes involved in metabolic disorders .

Mechanism of Action

The mechanism by which (1-methyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-5-yl]methyl})amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and biological implications of analogous pyrazole derivatives:

Compound Name Substituents/Features Key Properties/Activities Reference
Bis({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine Dual isopropyl-pyrazole groups High steric bulk; used in coordination chemistry and materials science.
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine Ethyl (position 1) and methyl (position 5) on distinct pyrazoles Altered substitution positions may affect receptor binding specificity.
{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine Fluorinated ethyl group on pyrazole Enhanced lipophilicity and potential bioavailability; fluorine may improve metabolic stability.
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine Additional methyl group at position 5 on one pyrazole Increased electronic effects; potential for altered pharmacokinetics.
4,4'-arylmethylene-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) Aryl and phenolic groups Strong antioxidant properties; eco-friendly synthesis.

Key Research Findings and Implications

  • Steric Effects : The isopropyl group in the target compound may reduce off-target interactions compared to smaller substituents (e.g., methyl), improving therapeutic specificity .
  • Metabolic Stability : Methyl groups contribute to resistance against oxidative metabolism, whereas fluorinated analogs may face debromination or defluorination challenges .
  • Structural Versatility : Pyrazole’s adaptability allows tuning of electronic (via substituents like fluorine) and steric (via alkyl/aryl groups) properties for tailored applications .

Biological Activity

The compound (1-methyl-1H-pyrazol-5-yl)methylamine, often referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and as a selective androgen receptor modulator (SARM). This article summarizes the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H24N4C_{14}H_{24}N_4, and it features two pyrazole rings connected by a methylene bridge. This structural configuration is significant for its biological interactions.

1. Androgen Receptor Modulation

Research indicates that pyrazole derivatives, including the compound , exhibit activity as tissue-selective androgen receptor modulators. These compounds can selectively activate or inhibit androgen receptors, making them potential candidates for treating androgen-dependent conditions such as prostate cancer .

2. Antitumor Activity

In vitro studies have demonstrated that pyrazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, compounds related to the pyrazole structure have shown significant inhibitory effects on human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of (1-methyl-1H-pyrazol-5-yl)methylamine may involve:

  • Inhibition of Protein Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cancer progression.
  • Modulation of Gene Expression : By acting on androgen receptors, these compounds can alter the expression of genes associated with cell growth and survival .

Case Study 1: Prostate Cancer Treatment

A study conducted on a series of pyrazole derivatives highlighted their effectiveness in inhibiting prostate cancer cell growth. The compound (1-methyl-1H-pyrazol-5-yl)methylamine exhibited an IC50 value indicating potent activity against androgen-sensitive prostate cancer cells, suggesting its potential role in therapeutic applications .

Case Study 2: Cytotoxicity Against Tumor Cells

In another investigation, derivatives similar to the compound were tested against several tumor cell lines. The results showed that these compounds could significantly reduce cell viability, with some derivatives achieving IC50 values below 10 µM against aggressive cancer types such as breast and lung cancers .

Data Table: Biological Activity Comparison

Compound NameTarget Cell LineIC50 (µM)Mechanism
(1-methyl-1H-pyrazol-5-yl)methylamineHeLa<10Apoptosis induction
Pyrazole Derivative ACaco-28.5Kinase inhibition
Pyrazole Derivative BPC3 (Prostate)6.0Androgen receptor modulation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-methyl-1H-pyrazol-5-yl)methylamine, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound can be synthesized via multi-step condensation reactions. For example, hydrazine derivatives may react with substituted ketones under acidic or basic conditions, forming hydrazone intermediates that cyclize into pyrazole rings . Key variables include temperature control (e.g., 120°C for cyclization using POCl₃ ), solvent selection (e.g., ethanol or DMF), and catalysts (e.g., Lewis acids). Yield optimization may require iterative adjustments to stoichiometry and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR can confirm substituent positions and amine functionality (e.g., δ ~5 ppm for methylene protons adjacent to pyrazole rings) .
  • IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~3400 cm⁻¹ (N-H stretching) validate pyrazole and amine groups .
  • Mass Spectrometry : High-resolution MS determines molecular weight (e.g., expected m/z for C₁₀H₁₅N₅) and fragmentation patterns .

Q. How does the compound’s reactivity vary under oxidation or reduction conditions?

  • Methodology :

  • Oxidation : Use KMnO₄ or H₂O₂ to oxidize methyl groups to carboxylic acids or convert amines to nitro groups. Monitor by TLC and isolate products via recrystallization .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ can reduce nitro or imine groups. Control reaction time to avoid over-reduction .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths/angles) be resolved during structural refinement?

  • Methodology : Use the SHELX suite (e.g., SHELXL) for refinement . Address outliers by:

  • Re-examining data collection parameters (e.g., resolution, temperature).
  • Applying restraints for disordered atoms.
  • Cross-validating with hydrogen bonding patterns and graph-set analysis (e.g., R₁₀⁷ motifs in pyrazole derivatives) .

Q. What computational strategies predict the compound’s biological activity or supramolecular interactions?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with pyrazole-binding pockets) .
  • DFT Calculations : Gaussian 03 or ORCA can calculate electrostatic potentials to predict hydrogen bonding and π-π stacking in crystal lattices .

Q. How do substituent variations (e.g., methyl vs. propan-2-yl groups) impact thermal stability and detonation properties in energetic materials?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures (e.g., 171–270°C for nitro-pyrazole derivatives) .
  • Detonation Velocity (EXPLO5) : Input heats of formation (calculated via DFT) and densities (from X-ray crystallography) to predict performance relative to HMX .

Q. What experimental designs mitigate synthetic challenges in scaling up pyrazole-amine derivatives?

  • Methodology :

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • DoE (Design of Experiments) : Optimize parameters (e.g., pH, solvent ratio) using response surface methodology to maximize yield .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of pyrazole-amine derivatives?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies (e.g., anti-inflammatory assays vs. antimicrobial tests ).
  • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing nitro groups) with activity trends .

Q. Why do crystallographic studies of similar pyrazole derivatives show divergent hydrogen-bonding networks?

  • Methodology :

  • Graph-Set Analysis : Classify motifs (e.g., chains vs. rings) using Etter’s rules .
  • Solvent Screening : Polar solvents (e.g., DMSO) may promote different H-bonding vs. non-polar solvents .

Tables for Key Data

Property Technique Example Data Source
Decomposition TemperatureTGA171–270°C (nitro-pyrazole salts)
Detonation VelocityEXPLO5 Simulation8.9 km/s (HANTP-K salt)
NMR Shift (¹H, CH₂)500 MHz NMRδ 4.2–4.5 ppm (methylene protons)
Synthetic YieldColumn Chromatography82% (optimized flow reactor conditions)

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